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Compound of Interest

Compound Name:
6-Bromoquinoline-2-carboxylic

acid

Cat. No.: B1337671 Get Quote

This guide provides a comprehensive analysis of 6-Bromoquinoline-2-carboxylic acid using

fundamental spectroscopic techniques. For researchers, scientists, and professionals in drug

development, accurate structural confirmation is paramount. This document outlines the

expected spectroscopic data for the target compound, compares it with the parent molecule,

Quinoline-2-carboxylic acid, to highlight the influence of substituents, and provides detailed

experimental protocols for data acquisition.

Data Presentation: Spectroscopic Analysis
The structural integrity of 6-Bromoquinoline-2-carboxylic acid is confirmed through Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry

(MS). The data presented below summarizes the key spectral characteristics that define the

molecule's unique chemical structure.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)
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Proton Assignment

6-Bromoquinoline-2-

carboxylic acidChemical
Shift (δ, ppm), Multiplicity,
Coupling Constant (J, Hz)

Quinoline-2-carboxylic

acidChemical Shift (δ,
ppm), Multiplicity,
Coupling Constant (J, Hz)

H-3 8.13 (d, J=9 Hz)[1] 8.30 (d, J=8.6 Hz)

H-4 8.50 (d, J=9 Hz)[1] 8.20 (d, J=8.6 Hz)

H-5 8.06 (d, J=9 Hz)[1] 8.15 (d, J=8.4 Hz)

H-7 7.96 (dd, J=9, 2 Hz)[1] 7.90 (t, J=7.8 Hz)

H-8 8.38 (d, J=2 Hz)[1] 7.85 (d, J=8.0 Hz)

COOH ~13.0-14.0 (br s) 13.0-14.0 (br s)

Note: The COOH proton chemical shift for 6-Bromoquinoline-2-carboxylic acid is an

expected value based on typical carboxylic acids in DMSO-d₆.[2] The assignments for 6-
Bromoquinoline-2-carboxylic acid have been interpreted from the provided data.[1]

Table 2: ¹³C NMR Spectroscopic Data Comparison (Expected Chemical Shift Ranges, δ, ppm)

Carbon Assignment
6-Bromoquinoline-2-

carboxylic acid (Expected)

Quinoline-2-carboxylic acid

(Typical)

C=O (Carboxylic Acid) 165 - 175 167.7

Quaternary Carbons (C-Br, C-

COOH, etc.)
120 - 150 128 - 150

Aromatic CH Carbons 110 - 140 120 - 140

Note: Specific ¹³C NMR data for 6-Bromoquinoline-2-carboxylic acid was not readily

available. The values presented are based on typical chemical shift ranges for the respective

functional groups.[2][3]

Table 3: Key FT-IR and Mass Spectrometry Data
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Spectroscopic Method
6-Bromoquinoline-2-

carboxylic acid
Quinoline-2-carboxylic acid

FT-IR (KBr Pellet, cm⁻¹)

Expected Absorptions:- O-H

stretch (broad): 2500-3300[2]

[4]- C-H stretch (aromatic):

~3000-3100- C=O stretch:

~1710 (dimeric)[2]- C=C, C=N

stretch: 1500-1600- C-Br

stretch: 500-600

Observed Absorptions:The

spectrum indicates the

presence of both neutral

molecule and zwitterionic

forms.

Mass Spectrometry

Molecular Weight: 252.06

g/mol [1][5]Observed Ion (ES-

LCMS): m/z 253

[M+H]⁺[1]Shows characteristic

isotopic pattern for one

bromine atom.

Molecular Weight: 173.17

g/mol Observed Ion (EI): m/z

173 [M]⁺[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following

protocols outline the procedures for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR

experiments.

Select a suitable deuterated solvent; DMSO-d₆ is recommended for carboxylic acids to

ensure solubility and observe the acidic proton.

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry

vial.

Transfer the solution into a standard 5 mm NMR tube.
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Data Acquisition (400 MHz Spectrometer):

¹H NMR: A standard one-pulse sequence is used. Typically, 8 to 16 scans are sufficient.

The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]

¹³C NMR: A standard proton-decoupled pulse sequence is employed. A higher number of

scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C

isotope.[7] The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Place the mixture into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the spectrometer's sample holder.

Acquire the sample spectrum, typically by averaging 16-32 scans over a range of 4000-

400 cm⁻¹.

3. Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition (LC-MS with ESI):
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Sample Introduction: The sample solution is introduced into the mass spectrometer via a

liquid chromatography (LC) system, which allows for separation from any impurities.

Ionization: Electrospray Ionization (ESI) is used, which is a soft ionization technique

suitable for polar molecules like carboxylic acids, typically forming [M+H]⁺ or [M-H]⁻ ions.

[8]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion, generating the mass

spectrum.

Mandatory Visualization
The logical workflow for the spectroscopic confirmation of 6-Bromoquinoline-2-carboxylic
acid is illustrated below.
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Caption: Workflow for the structural confirmation of 6-Bromoquinoline-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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